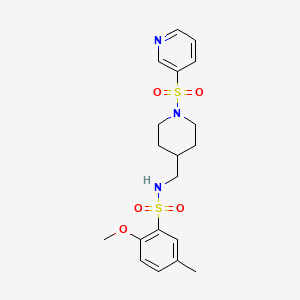

2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at position 2 and a methyl group at position 5 on the aromatic ring. The sulfonamide moiety is linked to a piperidin-4-ylmethyl group, where the piperidine nitrogen is further sulfonylated with a pyridin-3-ylsulfonyl substituent. While direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs (e.g., and ) highlight common characterization techniques such as NMR, MS, and TLC for validation .

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-15-5-6-18(27-2)19(12-15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)17-4-3-9-20-14-17/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIIZVZCGTALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A methoxy group (–OCH₃)

- A methyl group (–CH₃)

- A piperidine moiety linked to a pyridinylsulfonyl group

The molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of approximately 342.37 g/mol. The presence of the sulfonamide group enhances solubility and bioavailability, making it a candidate for pharmacological applications.

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit diverse biological activities such as:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains by inhibiting cell wall synthesis and protein production.

- Anticancer Properties : The compound's structural components suggest potential interactions with protein targets involved in cell signaling pathways, particularly kinases. This interaction could lead to the inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Similar sulfonamide compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

Biological Activity Data

The following table summarizes relevant biological activities associated with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-chloro-N-(pyridin-3-sulfonyl)piperidine | Antimicrobial | Inhibition of cell wall synthesis |

| N-(pyrimidinyl)benzenesulfonamide | Anticancer | Kinase inhibition |

| N-(phenylsulfonyl)piperidine | Broad-spectrum antimicrobial | Inhibition of protein synthesis |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic effects of benzenesulfonamide derivatives on various cancer cell lines. The results indicated that these compounds effectively induced apoptosis in glioblastoma cells, showcasing IC₅₀ values in the nanomolar range. Morphological changes characteristic of apoptosis were observed, including chromatin condensation and cell shrinkage .

- Antimicrobial Studies : Another research effort evaluated the antimicrobial efficacy of similar sulfonamide derivatives. The findings revealed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for staphylococcal strains .

- Inflammatory Response Modulation : In vitro studies have shown that benzenesulfonamide derivatives can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide has shown promise in several therapeutic areas:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, making them candidates for treating bacterial infections. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis .

- Anticancer Potential : The structure suggests interactions with protein targets such as kinases involved in cancer signaling pathways. Research indicates that derivatives of benzenesulfonamides can inhibit specific enzymes or receptors associated with tumor growth .

- Anti-inflammatory Effects : Compounds within this class have been explored for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Drug Design and Development

The compound's unique structure allows for the design of derivatives with tailored biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing efficacy and minimizing side effects. For instance, modifications to the piperidine or pyridine rings can lead to enhanced potency or selectivity against specific targets .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of sulfonamide derivatives, 2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antibiotic agent. The study utilized standard disc diffusion methods to evaluate efficacy against various strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzenesulfonamide derivatives highlighted that compounds similar to 2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its pyridin-3-ylsulfonyl-piperidine core and 2-methoxy-5-methylbenzenesulfonamide backbone. Below is a comparative analysis with structurally related compounds:

Key Observations:

The 5-methyl substituent (target) vs. 5-chloro () alters electronic properties, possibly affecting metabolic stability and lipophilicity .

Synthetic Complexity :

- Piperidine/pyridine sulfonylation (target) mirrors methods in , where sulfamoyl and fluorophenyl groups were introduced via nucleophilic substitution .

Biological Implications :

- Compounds with bis(4-fluorophenyl)methyl groups () exhibit higher melting points (up to 230°C), suggesting crystalline stability advantageous for formulation .

- The absence of fluorine in the target compound may reduce toxicity risks compared to fluorinated analogs .

Research Findings and Data Gaps

Synthetic Routes :

- While the target compound’s synthesis is unreported, ’s sulfonamide derivatives (e.g., 6k, 6l) were synthesized via amide coupling and sulfonylation, yielding 55–75% purity by TLC .

Characterization :

- Analogous compounds () were validated via $^1$H/$^{13}$C NMR and ESI-MS, with molecular ions ([M+H]$^+$) confirming mass accuracy .

Unresolved Questions :

- The target’s melting point , solubility , and in vitro activity remain unstudied.

- Comparative pharmacokinetic studies with ’s compound are needed to assess pyridine vs. pyrimidine substituent effects.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves sequential sulfonylation and coupling reactions. First, the piperidin-4-ylmethyl intermediate is prepared via reductive amination. Subsequent sulfonylation with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) forms the core structure. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Reaction progress should be monitored using TLC and LC-MS .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- X-ray Crystallography : For absolute configuration determination, particularly if stereocenters are present (e.g., piperidine ring conformation) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.

- FT-IR : To validate sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and pyridine ring vibrations .

Q. What safety precautions are recommended for handling sulfonamide derivatives during synthesis?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal contact. Work in a fume hood to prevent inhalation of fine powders. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reactivity.

- Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation.

- Mole Ratio Adjustments : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .

Q. How to resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate binding affinity using SPR (surface plasmon resonance) alongside enzymatic assays.

- Metabolic Stability Tests : Assess liver microsomal stability to rule out rapid degradation in biological assays.

- Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-receptor interactions over 100 ns to identify conformational mismatches .

Q. What strategies can elucidate structure-activity relationships (SAR) for modifying the pyridine and benzenesulfonamide moieties?

- Methodological Answer :

- Fragment Replacement : Synthesize analogs with substituted pyridines (e.g., 4-methylpyridine) and compare IC₅₀ values in target assays.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions.

- Free-Wilson Analysis : Quantify contributions of substituents to activity using a library of derivatives .

Q. What computational methods predict off-target interactions of this compound?

- Methodological Answer :

- Proteome-Wide Docking : Use AutoDock Vina with the PDBbind database to screen for unintended protein targets.

- Machine Learning Models : Train on ChEMBL data to predict kinase or GPCR binding probabilities.

- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to assess absorption and toxicity risks .

Data Analysis and Contradiction Management

Q. How to address discrepancies in crystallographic data versus NMR-derived conformations?

- Methodological Answer :

- Dynamic NMR Experiments : Perform variable-temperature NMR to detect ring-flipping or conformational exchange.

- Density Functional Theory (DFT) : Calculate energy barriers between conformers using Gaussian 16 to validate crystallographic rigidity .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

- Methodological Answer :

- Robust Regression : Apply Huber or Tukey bisquare weighting to minimize outlier effects.

- Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare replicates across concentrations using Tukey’s HSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.